3,5-Difluoro-4-(tributylstannyl)pyridine
Overview
Description
3,5-Difluoro-4-(tributylstannyl)pyridine is an organometallic compound with the molecular formula C17H29F2NSn and a molecular weight of 404.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a tributylstannyl group attached to a pyridine ring. It is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 3,5-Difluoro-4-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine derivative. One common method includes the reaction of 3,5-difluoropyridine with tributyltin chloride in the presence of a catalyst such as palladium . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3,5-Difluoro-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions, such as the Stille coupling, using palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Reagents and Conditions: Common reagents include palladium catalysts, halogenated solvents, and bases like potassium carbonate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Difluoro-4-(tributylstannyl)pyridine is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(tributylstannyl)pyridine primarily involves its role as a synthetic intermediateThis versatility makes it a valuable tool in the synthesis of complex organic molecules .
Comparison with Similar Compounds
3,5-Difluoro-4-(tributylstannyl)pyridine can be compared with other stannylated pyridine derivatives, such as:
3,5-Dichloro-4-(tributylstannyl)pyridine: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
3,5-Dibromo-4-(tributylstannyl)pyridine:
3,5-Diiodo-4-(tributylstannyl)pyridine: Iodine atoms confer unique reactivity, making it suitable for specific synthetic applications.
The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and stability .
Properties
IUPAC Name |
tributyl-(3,5-difluoropyridin-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-5(7)3-8-2-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBMRVUPEVXILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29F2NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586032 | |
Record name | 3,5-Difluoro-4-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765916-82-3 | |
Record name | 3,5-Difluoro-4-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-difluoro-4-(tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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